9H-xanthen-9-yl 4-phenylbenzoate
Overview
Description
9H-xanthen-9-yl 4-phenylbenzoate: is a chemical compound that belongs to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-xanthen-9-yl 4-phenylbenzoate typically involves the esterification of 9H-xanthen-9-ol with 4-phenylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly reagents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9H-xanthen-9-yl 4-phenylbenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the xanthone and phenylbenzoate moieties. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced xanthone derivatives.
Substitution: Halogenated or nitrated xanthone derivatives.
Scientific Research Applications
9H-xanthen-9-yl 4-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications.
Biology: Investigated for its potential as a fluorescent probe due to the xanthone core’s ability to fluoresce under UV light.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties. Xanthone derivatives have shown promise in inhibiting cancer cell growth and reducing inflammation.
Mechanism of Action
The mechanism of action of 9H-xanthen-9-yl 4-phenylbenzoate is largely dependent on its interaction with biological targets. The xanthone core can interact with various enzymes and receptors, modulating their activity. For example, xanthone derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Additionally, the compound can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-one: The parent compound of the xanthone family, known for its diverse biological activities.
4-phenylbenzoic acid: A precursor in the synthesis of 9H-xanthen-9-yl 4-phenylbenzoate, used in various organic synthesis applications.
Xanthone derivatives: Compounds with similar structures but different substituents on the xanthone core, leading to varied biological activities.
Uniqueness
This compound is unique due to the combination of the xanthone core and the phenylbenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
9H-xanthen-9-yl 4-phenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O3/c27-26(20-16-14-19(15-17-20)18-8-2-1-3-9-18)29-25-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)25/h1-17,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDABUSTLZZTQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3C4=CC=CC=C4OC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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